molecular formula C16H17NO4S B3371922 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid CAS No. 851619-67-5

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid

Cat. No. B3371922
CAS RN: 851619-67-5
M. Wt: 319.4 g/mol
InChI Key: IWVVFGLOSSZGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid, also known as DBMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBMBA is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is not fully understood. However, it has been proposed that 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid inhibits the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV).

Advantages and Limitations for Lab Experiments

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has also been found to have anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. However, 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has some limitations for lab experiments. It is a sulfonamide-based compound, which may limit its solubility in certain solvents. In addition, the mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. One area of research could focus on the development of new drugs based on 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to have anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. Another area of research could focus on the mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is not fully understood, and further research could help to elucidate its mode of action. Finally, future research could focus on the synthesis of new derivatives of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid with improved properties, such as increased solubility or enhanced activity against specific targets.

Scientific Research Applications

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been studied extensively for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). In addition, 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has been found to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

4-[[(3,4-dimethylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-8-15(9-12(11)2)22(20,21)17-10-13-4-6-14(7-5-13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVVFGLOSSZGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.